molecular formula C9H9ClO3S B6257077 2-cyclopropoxybenzene-1-sulfonyl chloride CAS No. 1394984-36-1

2-cyclopropoxybenzene-1-sulfonyl chloride

Cat. No.: B6257077
CAS No.: 1394984-36-1
M. Wt: 232.7
InChI Key:
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Description

2-Cyclopropoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H9ClO3S and a molecular weight of 232.68 g/mol . It is characterized by the presence of a cyclopropoxy group attached to a benzene ring, which is further substituted with a sulfonyl chloride group. This compound is primarily used in organic synthesis and has various applications in scientific research and industrial processes.

Preparation Methods

The synthesis of 2-cyclopropoxybenzene-1-sulfonyl chloride typically involves the reaction of 2-cyclopropoxybenzenesulfonic acid with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . The general reaction scheme is as follows:

2-Cyclopropoxybenzenesulfonic acid+Thionyl chloride2-Cyclopropoxybenzene-1-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride\text{2-Cyclopropoxybenzenesulfonic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 2-Cyclopropoxybenzenesulfonic acid+Thionyl chloride→2-Cyclopropoxybenzene-1-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-Cyclopropoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Hydrolysis: In the presence of water, it can hydrolyze to form 2-cyclopropoxybenzenesulfonic acid and hydrogen chloride.

    Reduction: It can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common reagents used in these reactions include amines, alcohols, thiols, and reducing agents such as lithium aluminum hydride . The major products formed depend on the nature of the nucleophile or reducing agent used.

Scientific Research Applications

2-Cyclopropoxybenzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyclopropoxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations where the compound acts as a sulfonylating agent . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

2-Cyclopropoxybenzene-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives such as:

The uniqueness of this compound lies in the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties, affecting its reactivity and applications in synthesis.

Properties

CAS No.

1394984-36-1

Molecular Formula

C9H9ClO3S

Molecular Weight

232.7

Purity

95

Origin of Product

United States

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